molecular formula C7H13N7O2S B15151495 2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide

2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide

Cat. No.: B15151495
M. Wt: 259.29 g/mol
InChI Key: KSZVMAILZALIRJ-UHFFFAOYSA-N
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Description

2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide typically involves multiple steps. One common method starts with the reaction of 2-chloroacetyl chloride with hydrazinecarbothioamide, followed by the addition of carbon disulfide. The resulting intermediate is then reacted with amines to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, preventing it from interacting with its natural substrate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit urease and its potential as an anticancer agent make it particularly noteworthy in scientific research .

Properties

Molecular Formula

C7H13N7O2S

Molecular Weight

259.29 g/mol

IUPAC Name

2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide

InChI

InChI=1S/C7H13N7O2S/c8-7-14-13-4(17-7)2-1-3(5(15)11-9)6(16)12-10/h3H,1-2,9-10H2,(H2,8,14)(H,11,15)(H,12,16)

InChI Key

KSZVMAILZALIRJ-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)NN)C(=O)NN)C1=NN=C(S1)N

Origin of Product

United States

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